![molecular formula C17H11ClO2 B14604255 Methanone, [5-(4-chlorophenyl)-2-furanyl]phenyl- CAS No. 59835-51-7](/img/structure/B14604255.png)
Methanone, [5-(4-chlorophenyl)-2-furanyl]phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, [5-(4-chlorophenyl)-2-furanyl]phenyl-, also known as 4-chlorobenzophenone, is an organic compound with the molecular formula C13H9ClO. It is a derivative of benzophenone, where one of the phenyl groups is substituted with a 4-chlorophenyl group. This compound is commonly used in various chemical and industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [5-(4-chlorophenyl)-2-furanyl]phenyl- typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-chlorobenzoyl chloride and benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
In industrial settings, the production of Methanone, [5-(4-chlorophenyl)-2-furanyl]phenyl- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial production .
Análisis De Reacciones Químicas
Types of Reactions
Methanone, [5-(4-chlorophenyl)-2-furanyl]phenyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) in methanol at room temperature.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 4-chlorobenzhydrol.
Oxidation: 4-chlorobenzoic acid.
Substitution: Various substituted benzophenones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methanone, [5-(4-chlorophenyl)-2-furanyl]phenyl- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methanone, [5-(4-chlorophenyl)-2-furanyl]phenyl- involves its interaction with specific molecular targets. For example, in enzyme inhibition studies, the compound binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity . The exact molecular pathways involved depend on the specific application and target of the compound .
Comparación Con Compuestos Similares
Methanone, [5-(4-chlorophenyl)-2-furanyl]phenyl- can be compared with other similar compounds such as:
Benzophenone: The parent compound, which lacks the 4-chlorophenyl substitution.
4-Chlorobenzophenone: A closely related compound with similar chemical properties.
5-Chloro-2-(methylamino)phenyl]phenylmethanone: Another derivative with additional functional groups that confer different chemical and biological properties.
Propiedades
Número CAS |
59835-51-7 |
|---|---|
Fórmula molecular |
C17H11ClO2 |
Peso molecular |
282.7 g/mol |
Nombre IUPAC |
[5-(4-chlorophenyl)furan-2-yl]-phenylmethanone |
InChI |
InChI=1S/C17H11ClO2/c18-14-8-6-12(7-9-14)15-10-11-16(20-15)17(19)13-4-2-1-3-5-13/h1-11H |
Clave InChI |
KZBVHHBIONEXPD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Prop-2-yn-1-yl)oxy]nonane](/img/structure/B14604172.png)
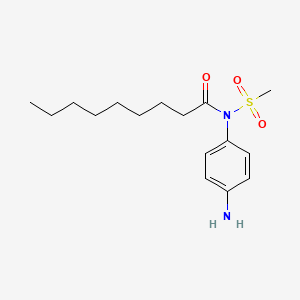
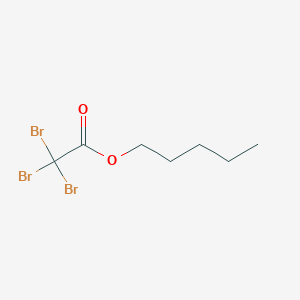
![Methyl 5-[2-(4-chlorophenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B14604196.png)
![7-[4-(Dimethylamino)phenyl]-3-methoxyhept-2-enoic acid](/img/structure/B14604201.png)
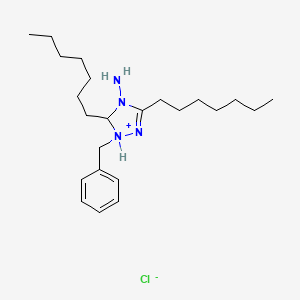
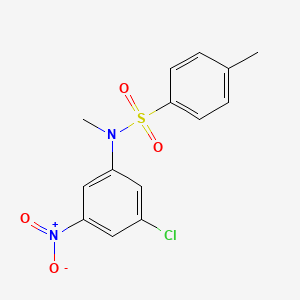
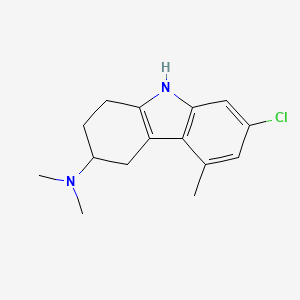
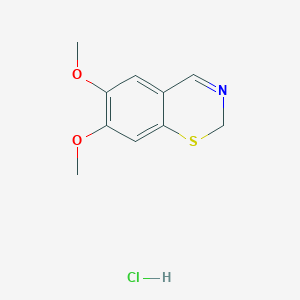
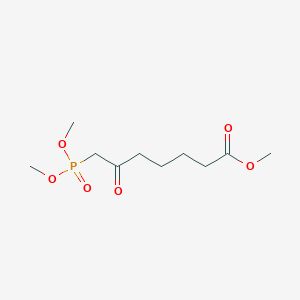
![Acetamide, N,N'-[(3,4-dimethoxyphenyl)methylene]bis[2,2-dichloro-](/img/structure/B14604236.png)
![Benzene, 1-chloro-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14604239.png)
![Thiazolo[4,5-c]pyridine-4,6-diamine](/img/structure/B14604246.png)

